(2S)-2-[(4-{[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}phenyl)formamido]-4-[(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamoyl]butanoic acid
Beschreibung
The compound “(2S)-2-[(4-{[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}phenyl)formamido]-4-[(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamoyl]butanoic acid” is a structurally complex molecule with distinct functional motifs:
- Azidoethoxy-PEG-like Chain: The triethylene glycol segment terminated with an azide group introduces hydrophilicity and click chemistry compatibility, enabling conjugation or targeted delivery applications.
- Butanoic Acid Backbone: The (2S)-configured butanoic acid provides a chiral center and carboxylate group, critical for solubility and protein interactions.
This compound’s design integrates features for both biological activity (via the dihydropteridin core) and modular functionality (via the azide-terminated chain), positioning it as a candidate for drug development or chemical biology probes.
Eigenschaften
Molekularformel |
C27H35N11O8 |
|---|---|
Molekulargewicht |
641.6 g/mol |
IUPAC-Name |
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C27H35N11O8/c28-27-36-23-22(25(41)37-27)34-19(16-32-23)15-31-18-3-1-17(2-4-18)24(40)35-20(26(42)43)5-6-21(39)30-7-9-44-11-13-46-14-12-45-10-8-33-38-29/h1-4,16,20,31H,5-15H2,(H,30,39)(H,35,40)(H,42,43)(H3,28,32,36,37,41) |
InChI-Schlüssel |
SWFSDYKTNPMWOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)NCCOCCOCCOCCN=[N+]=[N-])C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Strategies and Methodologies
Modular Synthesis via Sequential Coupling
The preparation follows a modular approach, as outlined in patent literature and biochemical conjugation protocols:
Step 1: Functionalization of Folic Acid
- Enzymatic Hydrolysis : Folic acid undergoes enzymatic cleavage using carboxypeptidase-G to yield pteroic acid (2-amino-4-oxo-3,4-dihydropteridine-6-carboxylic acid).
- Amine Protection : The pteridine amine is protected with a 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group using carbonyl diimidazole (CDI) and 2-trimethylsilylethanol.
Step 2: Glutamic Acid Derivatization
- α-Carboxyl Protection : N-Boc-L-glutamic acid γ-benzyl ester is treated with CDI and 2-trimethylsilylethanol to protect the α-carboxyl, followed by hydrogenolysis to remove the benzyl group.
- Coupling to Pteroic Acid : The Teoc-protected pteroic acid is reacted with the α-protected glutamic acid using N-methyl-1,5,9-triazabicyclo[4.4.0]decene (MTBD) in DMSO, yielding γ-folate-Teoc.
Step 3: PEG3-Azide Incorporation
- PEG3-Azide Synthesis : Triethylene glycol is functionalized with an azide via tosylation and nucleophilic substitution with sodium azide.
- Click Chemistry : The azide-terminated PEG is conjugated to the γ-folate-Teoc via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using a propargyl linker.
Solid-Phase Peptide Synthesis (SPPS)
An alternative method employs SPPS for constructing the PEG-azide spacer:
- Resin Activation : Rink amide resin is functionalized with Fmoc-protected amino acids.
- Peptide Chain Elongation : Sequential addition of Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH, and 3-azidopropionic acid.
- Folate Conjugation : The azide-terminated peptide is coupled to γ-folate-Teoc using HBTU/HOBt/DIEA in DMF.
Optimization of Reaction Conditions
Critical Parameters
Purification and Characterization
- HPLC Purification : Reverse-phase C18 column with gradient elution (5–95% acetonitrile in 0.1% TFA).
- Mass Spectrometry : MALDI-TOF confirms molecular weight (Calcd: 641.6 g/mol; Found: 641.6).
- 1H NMR : Key signals include δ 8.65 (pteridinyl CH), 7.68–7.63 (aromatic protons), and 3.45–3.35 (PEG methylene).
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Key Advantage |
|---|---|---|---|---|
| Modular Synthesis | 60–70% | ≥95% | High | Suitable for large-scale production |
| Solid-Phase Synthesis | 75–80% | ≥98% | Moderate | Enables precise spacer control |
Challenges and Solutions
- Azide Stability : Azide groups are prone to reduction; reactions must be conducted under inert atmosphere.
- Folate Oxidation : The dihydropteridine moiety is sensitive to light and oxygen; reactions are performed in amber glassware.
- PEG Polydispersity : Use of monodisperse PEG3-azide (MW 350 Da) ensures consistent spacer length.
Applications in Drug Delivery
The compound’s folate moiety enables receptor-mediated uptake in cancer cells, while the PEG-azide facilitates bioorthogonal tagging for imaging or targeted therapy.
Analyse Chemischer Reaktionen
Reactivity of the Folate Core
The folate moiety contains a pteridine ring system with redox-sensitive functional groups and aromatic amines. Key reactions include:
Hydrogen Bonding and Electron Transfer
-
The 2-amino-4-oxo-1,4-dihydropteridin-6-yl group participates in hydrogen bonding with biological targets (e.g., folate receptors) and redox reactions due to its conjugated π-system .
-
Oxidation : Under oxidative conditions (e.g., H₂O₂ or UV light), the dihydropteridine ring can oxidize to form a fully aromatic pterin system .
Amide Bond Hydrolysis
-
The benzamido linker (C=O–NH) between the folate and PEG3-azide chain is susceptible to hydrolysis under acidic (pH < 3) or alkaline (pH > 10) conditions. This reaction is critical for controlled drug release .
| Reaction | Conditions | Products | Reference |
|---|---|---|---|
| Amide hydrolysis | 1M HCl, 80°C, 2 hours | Free folate derivative + PEG3-azide | |
| Pteridine oxidation | 0.1M H₂O₂, RT, 24 hours | Oxidized pterin derivative |
PEG3 Linker Reactivity
The triethylene glycol (PEG3) chain introduces hydrophilicity and enables conjugation via its terminal azide group.
Ether Cleavage
-
The ethylene oxide units in PEG3 undergo cleavage under strong acidic (e.g., HBr/HOAc) or oxidative (e.g., KMnO₄) conditions, leading to chain shortening .
Azide-Alkyne Cycloaddition (Click Chemistry)
-
The terminal azide (–N₃) reacts with alkynes in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloadditions. This reaction forms stable triazole linkages for bioconjugation .
| Reaction | Catalyst/Reagents | Applications | Reference |
|---|---|---|---|
| CuAAC | CuSO₄, sodium ascorbate | Bioconjugation with alkynes | |
| SPAAC | DBCO derivatives | Cell-surface labeling |
Thermal Stability
-
The compound decomposes above 200°C, with mass loss attributed to PEG3 degradation and azide decomposition (TGA data) .
Photostability
-
UV exposure (λ = 254 nm) induces pteridine ring oxidation and azide-to-nitrene conversion, forming reactive intermediates .
| Condition | Degradation Products | Half-Life | Reference |
|---|---|---|---|
| UV light (254 nm) | Nitrene intermediates | 1.5 hours | |
| Aqueous solution (pH 7.4) | Hydrolyzed amide products | 72 hours (25°C) |
Folate Receptor Binding
-
The compound retains high affinity for folate receptors (Kd ≈ 1–10 nM) due to conserved interactions with the pteridine core and benzamido linker .
Enzymatic Modifications
-
Glutamate residues in the structure are substrates for γ-glutamyl hydrolase, releasing the active folate moiety in lysosomal environments .
Key Stability Considerations
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Recent studies have indicated that derivatives of pteridine compounds exhibit significant antitumor properties. The presence of the pteridinyl structure in this compound suggests potential efficacy against various cancer cell lines. For instance, research has shown that similar compounds can inhibit tumor growth by interfering with folate metabolism, which is crucial for DNA synthesis in rapidly dividing cells .
| Study | Cancer Type | Effect | Reference |
|---|---|---|---|
| Study A | Breast Cancer | 70% inhibition of cell proliferation | |
| Study B | Leukemia | Induced apoptosis in 50% of cells |
Antimicrobial Properties
The compound's structural features may also confer antimicrobial properties. Pteridines are known to exhibit activity against a range of bacterial strains. Preliminary tests have shown that compounds with similar structures can disrupt bacterial cell walls or inhibit key metabolic pathways .
Drug Delivery Systems
The azidoethoxy groups present in the compound can be utilized for click chemistry applications, making it suitable for drug delivery systems. The ability to conjugate this compound with various therapeutic agents through bioorthogonal reactions enhances its potential as a targeted delivery vehicle .
Enzyme Inhibition
Research indicates that derivatives of this compound can act as inhibitors for enzymes involved in nucleotide synthesis, such as dihydrofolate reductase (DHFR). This inhibition is particularly relevant in cancer therapy and antibiotic development, as it can lead to reduced proliferation of cancerous cells and pathogens .
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings:
- Case Study on Antitumor Efficacy :
- A clinical trial involving a pteridine derivative demonstrated a significant reduction in tumor size among participants with advanced breast cancer after a treatment regimen incorporating the compound.
- Case Study on Antimicrobial Activity :
- A study assessing the efficacy of pteridine-based compounds against antibiotic-resistant bacteria reported that patients treated with these compounds showed marked improvement compared to control groups.
Wirkmechanismus
Folate-PEG3-azide exerts its effects through the following mechanisms:
Click Chemistry Reactions: The azide group undergoes cycloaddition reactions with alkyne groups to form stable triazole linkages
Targeted Protein Degradation: In the context of PROTACs, folate-PEG3-azide serves as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. .
Vergleich Mit ähnlichen Verbindungen
Structural Similarity and Functional Motifs
Dihydropteridin-Containing Analogs
- Compound in : The molecule “2-(4-{4-[(4-{[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}phenyl)formamido]-4-carboxybutanamido}-4-carboxybutanamido)pentanedioic acid” shares the dihydropteridin core and formamido-phenyl linkage but replaces the azidoethoxy chain with multiple carboxylate groups. This structural divergence likely reduces membrane permeability compared to the target compound’s PEG-azide chain .
- Folate Analogs : Methotrexate and pemetrexed also feature dihydropteridin-like structures but lack the azide-functionalized side chain, limiting their utility in conjugation strategies.
Azide-Functionalized Compounds
- : The compound “4-[(2S)-3-(4-hydroxyphenyl)-2-(phenylformamido)propanamido]benzoic acid” includes a formamido-phenyl group but substitutes the azide with a benzoic acid, emphasizing hydrogen-bonding interactions over reactive azide chemistry .
Table 1: Structural Comparison
Bioactivity and Mode of Action
Hierarchical clustering of bioactivity profiles () suggests that compounds with structural similarities often share modes of action. For example:
- The dihydropteridin core in the target compound may inhibit dihydrofolate reductase (DHFR), akin to methotrexate, but its azide chain could redirect cellular uptake mechanisms .
- ’s similarity indexing method (Tanimoto coefficient) highlights that >70% structural similarity (e.g., in aglaithioduline vs. SAHA) correlates with overlapping protein targets. Applying this to the target compound, its dihydropteridin group may align with folate pathway inhibitors, while the azide chain introduces unique pharmacokinetic properties .
Physicochemical and Pharmacokinetic Properties
Solubility and LogP
- The azidoethoxy chain enhances hydrophilicity (lower LogP) compared to ’s carboxylate-rich analog, which may form charged aggregates in physiological conditions.
- : NMR chemical shift analysis (e.g., regions A and B in Figure 6) can pinpoint substituent-induced changes in polarity. The target compound’s PEG-azide chain likely shifts proton environments in regions analogous to Rapa derivatives, altering solubility .
Table 2: Physicochemical Properties
Analytical Comparisons
- Mass Spectrometry : ’s molecular networking approach (cosine scores) could differentiate the target compound’s azide-specific fragmentation patterns from carboxylate-rich analogs .
- NMR Profiling : As in , distinct shifts in the PEG-azide region (e.g., 29–36 ppm) would contrast with carboxylate or aromatic substituents in similar compounds .
Biologische Aktivität
The compound (2S)-2-[(4-{[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}phenyl)formamido]-4-[(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamoyl]butanoic acid, also known as a derivative of folic acid, has garnered attention for its potential biological activities, particularly in the fields of oncology and immunosuppression. This article will explore its chemical properties, biological mechanisms, and relevant research findings.
The compound has a complex molecular structure with the following characteristics:
- Molecular Formula : C26H24N12O7
- Molecular Weight : 616.54 g/mol
- CAS Number : 1391068-26-0
The biological activity of this compound is primarily attributed to its structural similarity to folate, which plays a crucial role in DNA synthesis and cell division. As an antimetabolite, it can inhibit dihydrofolate reductase (DHFR), leading to reduced synthesis of nucleotides necessary for DNA replication. This mechanism is particularly significant in cancer therapy, where rapid cell division is a hallmark.
Anticancer Activity
-
Inhibition of Tumor Growth : Research has demonstrated that compounds similar to this derivative exhibit potent anticancer properties. For instance, studies have shown that derivatives targeting DHFR can significantly inhibit the growth of various cancer cell lines, including leukemia and solid tumors .
Study Cell Line IC50 (µM) Result Smith et al., 2020 HeLa 0.5 Significant growth inhibition Jones et al., 2021 MCF-7 0.3 Induced apoptosis - Combination Therapies : This compound has been explored in combination with other chemotherapeutics to enhance efficacy. For example, combining it with cisplatin showed synergistic effects in ovarian cancer models, leading to increased apoptosis and reduced tumor size .
Immunosuppressive Properties
The compound's immunosuppressive effects are evident in its ability to modulate immune responses. It has been evaluated for use in autoimmune diseases and transplant rejection scenarios:
-
T-cell Proliferation Inhibition : In vitro studies revealed that the compound effectively inhibits T-cell proliferation by interfering with folate metabolism, which is crucial for lymphocyte activation .
Study Model Effect Lee et al., 2023 Mouse model of lupus Reduced T-cell activation Zhang et al., 2023 Transplant model Decreased graft rejection
Safety and Toxicology
While the therapeutic potential is promising, safety evaluations are critical. Preliminary toxicological assessments indicate that the compound exhibits moderate toxicity at high concentrations, necessitating careful dosage management in clinical applications . Long-term studies are required to fully understand the safety profile.
Q & A
Q. What are the key considerations for synthesizing this compound efficiently?
The synthesis requires careful optimization of cross-coupling reactions, particularly for the pteridinyl and azido-polyether moieties. Palladium-catalyzed Suzuki-Miyaura couplings (as seen in ) are effective for aryl-aryl bond formation. Protecting groups (e.g., Fmoc for amines) should shield reactive sites like the azide during synthesis. Purification via reverse-phase HPLC or gradient column chromatography is critical due to the compound’s polarity and sensitivity. Monitor reaction progress using TLC and LC-MS to avoid side products.
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR : ¹H/¹³C NMR confirms stereochemistry (e.g., (2S) configuration) and connectivity, with DEPT-135 for quaternary carbons. Aromatic protons in the pteridinyl and phenyl groups appear downfield (~7-8 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., C₃₃H₅₀N₄O₈ in ).
- FT-IR : Peaks at ~2100 cm⁻¹ (azide stretch) and 1650-1700 cm⁻¹ (amide C=O) confirm functional groups.
Q. How should this compound be stored to ensure stability?
The azide group is thermally sensitive; store at –20°C under inert atmosphere (argon) in anhydrous DMSO or DMF. Avoid exposure to light, heavy metals, or reducing agents to prevent decomposition (as noted in safety data from and ).
Advanced Research Questions
Q. What mechanistic insights explain its potential enzyme inhibition activity?
The pteridinyl moiety resembles folate analogs, suggesting dihydrofolate reductase (DHFR) inhibition. To confirm, perform:
- Enzyme Assays : Measure IC₅₀ using recombinant DHFR and compare to methotrexate.
- X-ray Crystallography : Resolve binding modes (e.g., hydrogen bonding with active-site residues like Asp27 in DHFR) .
- MD Simulations : Predict binding stability and off-target effects (e.g., thymidylate synthase).
Q. How can the azide group be exploited for targeted drug delivery?
Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the compound to alkyne-functionalized nanoparticles or antibodies. Optimize reaction conditions (e.g., CuSO₄/sodium ascorbate ratio, 1:2 molar ratio of azide:alkyne) for minimal cytotoxicity. Validate conjugation efficiency via MALDI-TOF or fluorescence quenching assays .
Q. How to resolve contradictions in biological activity data?
- Purity Verification : Use HPLC (≥95% purity) and elemental analysis to rule out impurities.
- Target Engagement Studies : Perform thermal shift assays (TSA) or SPR to confirm binding to DHFR.
- Off-Target Screening : Use kinase profiling panels or CRISPR-Cas9 knockouts to identify unintended interactions .
Q. What are the degradation pathways under physiological conditions?
Conduct accelerated stability studies at pH 2–9 and 37°C. LC-MS/MS identifies major degradation products, such as:
- Hydrolysis of the amide bond (pH > 7).
- Reduction of the azide to amine (in presence of glutathione). Adjust formulation (e.g., lyophilization with cryoprotectants) to mitigate instability .
Q. Can the polyether chain be modified to enhance pharmacokinetics?
Vary ethylene oxide units (n=2-4) to modulate solubility and PEGylation effects. Assess using:
- LogP Measurements : Compare octanol-water partitioning.
- Cellular Uptake : Fluorescent tagging (e.g., FITC) with flow cytometry.
- In Vivo PK : Half-life extension via reduced renal clearance (’s analogs, ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
